4-(N,N-diethylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

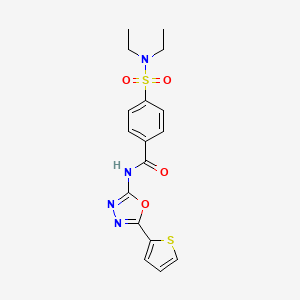

This compound features a 1,3,4-oxadiazole core linked to a thiophene moiety at position 5 and a benzamide group substituted with an N,N-diethylsulfamoyl group at position 2.

Properties

IUPAC Name |

4-(diethylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4S2/c1-3-21(4-2)27(23,24)13-9-7-12(8-10-13)15(22)18-17-20-19-16(25-17)14-6-5-11-26-14/h5-11H,3-4H2,1-2H3,(H,18,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBNAKLXSVUHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into two primary components (Figure 1):

- 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine : Forms the heterocyclic backbone.

- 4-(N,N-Diethylsulfamoyl)benzoyl chloride : Provides the sulfamoyl-functionalized benzamide moiety.

Key bond-forming steps include:

- Cyclocondensation for oxadiazole synthesis.

- Sulfamoylation of the benzamide precursor.

- Amide coupling between the oxadiazole amine and benzoyl chloride.

Synthesis of 5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-Amine

Hydrazide Intermediate Formation

Thiophene-2-carboxylic acid hydrazide is synthesized via refluxing thiophene-2-carboxylic acid with hydrazine hydrate in ethanol.

Reaction conditions :

Oxadiazole Cyclization

Two predominant methods are employed:

Method A: Conventional Cyclodehydration

React thiophene-2-carbohydrazide with carbon disulfide (CS₂) in basic conditions:

Thiophene-2-carbohydrazide + CS₂ → 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol

Conditions :

Method B: Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time:

Thiophene-2-carbohydrazide + CS₂ → Oxadiazole-2-thiol (180 W, 10–15 min)

Conditions :

Synthesis of 4-(N,N-Diethylsulfamoyl)Benzoyl Chloride

Amide Coupling

Green Chemistry Alternatives

Analytical Characterization Data

Yield Optimization Strategies

Comparative Analysis of Methods

| Method | Yield (%) | Time | Environmental Impact |

|---|---|---|---|

| Conventional | 70–78 | 6–8 h | High (solvent waste) |

| Microwave | 88–94 | 15 min | Low |

| Ultrasound | 91 | 16 min | Moderate |

| Mechanochemical | 85–90 | 10 min | Minimal |

Microwave-assisted synthesis provides the optimal balance of efficiency and sustainability.

Challenges and Solutions

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The thiophen-2-yl group can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 4-(N,N-diethylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide exhibit significant antimicrobial activity against various pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The sulfonamide structure is particularly noted for its antibacterial properties due to its ability to inhibit bacterial folic acid synthesis.

| Pathogen Type | Activity |

|---|---|

| Gram-positive | Effective |

| Gram-negative | Effective |

| Fungal species | Moderate |

Anticancer Potential

The oxadiazole derivatives have been studied for their anticancer properties. Specifically, compounds with similar structures have shown promise as sensitizers to chemotherapeutic agents like cisplatin. For instance, studies have demonstrated that certain oxadiazole derivatives can enhance the apoptosis of cancer cells when used in combination with cisplatin. This suggests that This compound may also possess similar sensitizing effects.

Mechanistic Insights

Understanding the mechanism of action is crucial for developing effective therapeutic agents. Studies have indicated that this compound may interact with specific biological targets through:

- Enzyme inhibition : Compounds with a sulfonamide group often act as inhibitors of enzymes involved in critical metabolic pathways.

- Receptor antagonism : Similar compounds have been identified as selective antagonists for endothelin receptors, which are implicated in cardiovascular diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds, highlighting their biological activities:

- Antimicrobial Activity Study : A series of sulfonamide derivatives were synthesized and tested against various bacterial strains, demonstrating significant inhibition zones indicating their potential as new antibiotics.

- Cisplatin Sensitization Research : Oxadiazole derivatives were evaluated for their ability to enhance the effects of cisplatin in cancer therapy. The results showed increased apoptosis in treated cancer cells compared to controls.

- Structure-Activity Relationship Analysis : Research has focused on modifying the thiophene and oxadiazole components to optimize biological activity, indicating that subtle changes can significantly impact efficacy.

Mechanism of Action

The mechanism of action of this compound largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the oxadiazole ring and the thiophen-2-yl group can facilitate binding to these targets, potentially disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Modifications to the Sulfamoyl Group

- Diethyl vs. Dipropyl Sulfamoyl: The compound 4-(dipropylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide () replaces diethyl with dipropyl groups. However, bulkier alkyl chains may reduce synthetic yields compared to diethyl derivatives .

Cyclohexyl-Ethyl Sulfamoyl :

LMM11 (: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) incorporates a cyclohexyl-ethyl sulfamoyl group and a furan ring. The cyclohexyl group introduces steric hindrance, which may limit interactions with narrow enzyme active sites but improve selectivity. The furan ring, less electron-rich than thiophene, may reduce π-π interactions .

Variations in the Heterocyclic Ring

Thiophene vs. Furan :

LMM11 (furan, ) and HSGN-238 (5-chlorothiophene, ) highlight the importance of heterocycle choice. Thiophene’s sulfur atom enhances electron delocalization and binding to metal ions in enzymes, whereas furan’s oxygen offers weaker interactions. Chlorination (as in HSGN-238) increases electronegativity, improving antibacterial potency .- Substituents on the Oxadiazole Core: N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (25) (): Lacks the sulfamoyl group, resulting in reduced solubility and target affinity. This underscores the sulfamoyl group’s role in enhancing bioactivity .

Functional Group Replacements

- Sulfamoyl vs. Halogen or Alkoxy Groups :

- N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide (26) (): Bromine’s steric bulk and hydrophobicity may improve membrane penetration but reduce solubility. This contrasts with the sulfamoyl group’s balance of hydrophilicity and target engagement .

- N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(isopropoxy)benzamide (8) (): The isopropoxy group enhances lipophilicity, favoring CNS penetration but limiting aqueous solubility .

Biological Activity

4-(N,N-diethylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound incorporates a sulfonamide moiety along with an oxadiazole ring and a thiophene derivative, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 419.5 g/mol. The compound features a benzamide core, which is substituted with both a diethylsulfamoyl group and a thiophene ring.

| Property | Value |

|---|---|

| Molecular Formula | C19H21N3O4S2 |

| Molecular Weight | 419.5 g/mol |

| CAS Number | 953188-53-9 |

Antimicrobial Properties

Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial activity. The sulfonamide group is particularly noted for its efficacy against various Gram-positive and Gram-negative bacteria as well as fungi. Studies have shown that derivatives of sulfonamides can act as selective antagonists for endothelin receptors, which play a role in cardiovascular diseases .

Antitubercular Activity

The oxadiazole moiety has been associated with anti-tubercular activity. For instance, recent studies have highlighted the effectiveness of oxadiazole derivatives against Mycobacterium tuberculosis. Compounds similar to the one have demonstrated promising results in inhibiting the growth of resistant strains of this bacterium .

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 3a | Anti-TB | 0.045 | Parikh et al., 2020 |

| Compound 3b | Anti-TB | 0.25 | Upare et al., 2019 |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction between the oxadiazole and thiophene rings enhances its ability to bind to specific biological targets involved in microbial resistance mechanisms .

Case Studies

- Antimicrobial Efficacy : A study conducted on various sulfonamide derivatives demonstrated that those containing an oxadiazole ring exhibited enhanced antibacterial properties compared to their non-functionalized counterparts. The study specifically highlighted the importance of structural modifications in increasing bioactivity .

- Therapeutic Potential : Another research effort focused on the synthesis and evaluation of new oxadiazole compounds as potential anti-tubercular agents. The findings suggested that specific substitutions on the oxadiazole scaffold could lead to improved pharmacokinetic profiles and metabolic stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(N,N-diethylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves three stages:

Formation of the 1,3,4-oxadiazole ring : Cyclization of thiophene-2-carboxylic acid hydrazide with a carbonyl source (e.g., POCl₃) under reflux .

Sulfamoylation : Introduction of the N,N-diethylsulfamoyl group via reaction with diethylamine-sulfur trioxide complex in anhydrous dichloromethane .

Benzamide coupling : Amide bond formation using EDCI/HOBt as coupling agents in DMF at 0–5°C .

- Optimization : Control reaction temperature (±2°C), use inert atmospheres (N₂/Ar) for moisture-sensitive steps, and monitor intermediates via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify sulfamoyl (-SO₂N(CH₂CH₃)₂), oxadiazole (C=N-O), and benzamide (CONH) groups .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ .

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3%) .

Q. What are the key functional groups influencing its biological activity?

- Methodological Answer :

- 1,3,4-Oxadiazole : Enhances metabolic stability and π-π stacking with target proteins .

- Thiophene : Improves lipophilicity and membrane permeability .

- Diethylsulfamoyl : Modulates solubility and hydrogen-bonding interactions .

- Validation : Compare activity of analogs lacking these groups via in vitro assays (e.g., kinase inhibition) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), assay buffers, and positive controls .

- Dose-Response Curves : Calculate IC₅₀/EC₅₀ values in triplicate to identify outliers .

- Mechanistic Studies : Use SPR (surface plasmon resonance) to confirm direct target binding vs. off-target effects .

- Case Example : Discrepant cytotoxicity data may arise from varying ATP levels in viability assays; normalize results using luminescent ATP quantification .

Q. What strategies are effective for modifying the compound to enhance selectivity against a specific enzyme target?

- Methodological Answer :

- Structure-Based Design : Perform molecular docking (e.g., AutoDock Vina) to identify steric clashes or unfavorable interactions. Modify the benzamide para-position with electron-withdrawing groups (e.g., -CF₃) to improve fit .

- Protease Selectivity Screening : Test against panels of related enzymes (e.g., MMP-2 vs. MMP-9) to identify structural determinants .

- Metabolic Profiling : Use liver microsomes to assess oxidative metabolism and guide derivatization (e.g., fluorination to block CYP450 oxidation) .

Q. How can reaction mechanisms for key transformations (e.g., oxadiazole cyclization) be experimentally validated?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ IR to detect intermediates (e.g., hydrazide → acylhydrazone) .

- Isotopic Labeling : Use ¹⁸O-labeled water to confirm POCl₃-mediated dehydration steps in oxadiazole formation .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map energy barriers and transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.